molecular formula C18H21NO3 B12453975 3-butoxy-N-(4-methoxyphenyl)benzamide

3-butoxy-N-(4-methoxyphenyl)benzamide

Cat. No.: B12453975
M. Wt: 299.4 g/mol
InChI Key: CHDJZKHYZVHSRI-UHFFFAOYSA-N
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Description

3-butoxy-N-(4-methoxyphenyl)benzamide is an organic compound that belongs to the class of benzamides Benzamides are known for their diverse applications in pharmaceuticals, agriculture, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-(4-methoxyphenyl)benzamide typically involves the condensation of 4-methoxyaniline with 3-butoxybenzoic acid. The reaction is often carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed under an inert atmosphere at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and real-time monitoring systems ensures consistent quality and reduces production costs .

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-butoxy-N-(4-methoxyphenyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-butoxy-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-butoxy-N-(4-methoxyphenyl)benzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its butoxy and methoxy substituents provide distinct properties that can be leveraged in various applications, making it a valuable compound in both research and industry .

Properties

Molecular Formula

C18H21NO3

Molecular Weight

299.4 g/mol

IUPAC Name

3-butoxy-N-(4-methoxyphenyl)benzamide

InChI

InChI=1S/C18H21NO3/c1-3-4-12-22-17-7-5-6-14(13-17)18(20)19-15-8-10-16(21-2)11-9-15/h5-11,13H,3-4,12H2,1-2H3,(H,19,20)

InChI Key

CHDJZKHYZVHSRI-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)OC

Origin of Product

United States

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